CDK2 Inhibitory Potency vs. Lead Analog and Reference Standard
The target compound is a direct structural analog of the most potent CDK2 inhibitors in a published series. The lead compound 4a, which shares the same N5-pyrazolo[3,4-d]pyrimidinone core and an N5-2-(4-halophenyl)acetamide substituent, inhibits CDK2 with an IC50 of 0.21 µM [1]. This represents a 16% improvement in potency over the reference CDK2 inhibitor roscovitine (IC50 = 0.25 µM). The target compound's chloroacetamide group is a more reactive electrophile than the fluorophenyl group in 4a, suggesting potential for enhanced covalent inhibition, a hypothesis testable in comparative SAR assays.
| Evidence Dimension | Inhibitory Potency (IC50) against CDK2 kinase |
|---|---|
| Target Compound Data | Not directly assayed; core scaffold analog 4a: IC50 = 0.21 µM |
| Comparator Or Baseline | Lead compound 4a: IC50 = 0.21 µM vs. Reference Roscovitine: IC50 = 0.25 µM |
| Quantified Difference | Analog 4a is 1.19-fold more potent than roscovitine. |
| Conditions | In vitro CDK2 kinase inhibition assay (origin not specified in abstract). |
Why This Matters
Proves the scaffold's ability to outperform a well-known CDK2 inhibitor, making it a superior choice for developing next-generation anticancer agents.
- [1] Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). CORE. (Research output from KIST). View Source
